molecular formula C13H17F3N4 B1435943 N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2097937-39-6

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Número de catálogo: B1435943
Número CAS: 2097937-39-6
Peso molecular: 286.3 g/mol
Clave InChI: UKCNSVLURCRXNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a cyclopropyl-piperidinyl moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine and cyclopropyl substituents modulate steric and electronic interactions with biological targets . This compound is synthesized via a multi-step process involving nucleophilic substitution and deprotection reactions. For instance, tert-butyl 4-aminopiperidine-1-carboxylate is reacted with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine in the presence of DIPEA, followed by HCl/ethanol deprotection to yield the piperidin-4-amine intermediate. Subsequent coupling with cyclopropane derivatives via HATU-mediated amidation produces the final compound .

Actividad Biológica

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with cyclopropyl and piperidine moieties, along with a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Chemical Structure:

  • Molecular Formula: C12_{12}H14_{14}F3_3N5_5
  • Molecular Weight: 299.27 g/mol

Mechanisms of Biological Activity

  • Inhibition of Osteoclast Differentiation:
    Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on osteoclastogenesis, which is critical for bone resorption. Specifically, one derivative showed an IC50_{50} of 0.64 µM against RANKL-induced osteoclast cells, indicating strong anti-osteoclastic activity .
  • Anticancer Properties:
    The compound has been evaluated for its anticancer potential. It has shown to induce apoptosis in cancer cell lines, outperforming standard treatments in certain models. The trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression .
  • Cholinesterase Inhibition:
    Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by:

  • Lipophilicity: Higher lipophilicity correlates with increased potency against osteoclast differentiation.
  • Functional Group Substitution: Variations in the piperidine and cyclopropyl groups can enhance or diminish biological activity, emphasizing the need for careful design in drug development .

Case Studies and Research Findings

StudyFindings
Liu et al. (2024)Demonstrated that derivative 5b effectively inhibits osteoclast differentiation with an IC50_{50} of 0.64 µM .
MDPI Review (2023)Highlighted the anticancer properties through apoptosis induction in various cancer cell lines .
PubChem DataProvided insights into the structural characteristics and preliminary biological activities related to cholinesterase inhibition .

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, and how are intermediates purified?

Basic Research Question
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A representative route starts with 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine, which undergoes sequential substitutions:

Piperidine introduction : Reacting with piperidin-4-amine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) in isopropanol at reflux .

Cyclopropane coupling : Using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a condensing agent (e.g., HATU) in DMF at room temperature .
Purification : Silica gel chromatography is critical for isolating intermediates, while final products may require recrystallization (e.g., methanol slow evaporation for single-crystal growth) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Basic Research Question
Key methods include:

  • NMR spectroscopy : Confirms substituent connectivity (e.g., δ ~10.8 ppm for pyrimidine NH in 1H^1H NMR; 13C^{13}C signals for CF3_3 at ~120 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C14H17F3N6_{14}H_{17}F_3N_6: 326.15) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., N—H⋯N hydrogen bonds with distances ~2.98 Å) . SHELX programs are standard for refinement .

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : HATU outperforms EDCI/HOBt in coupling efficiency for sterically hindered intermediates .
  • Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity in substitution reactions compared to THF .
  • Temperature control : Reflux (80–100°C) for substitutions vs. ambient conditions for couplings to avoid side reactions .
    Example : A 65–70% yield improvement was achieved using DIPEA (2.5 eq.) in isopropanol for piperidine introduction .

Q. How should researchers address contradictions in crystallographic data during structural analysis?

Advanced Research Question
Discrepancies in bond lengths or angles may arise from polymorphism or refinement errors. Approaches include:

  • Validation with SHELX : Use SHELXL for rigorous least-squares refinement and SHELXD for phase correction .
  • Hydrogen bonding analysis : Compare intramolecular interactions (e.g., N4—H4⋯N5 distances of 2.982 Å vs. 2.940 Å in polymorphs) to identify structural variations .
  • Thermal ellipsoid modeling : Assess displacement parameters to distinguish static disorder from dynamic effects .

Q. What pharmacological targets are associated with trifluoromethylpyrimidine derivatives?

Basic Research Question
Trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds viable for:

  • Anticancer agents : Inhibition of kinases or DNA repair enzymes (e.g., IC50_{50} values <10 µM in breast cancer cell lines) .
  • Antimicrobials : Disruption of bacterial acetylcholinesterase (AChE) (e.g., EC50_{50} ~3.18 mg/L against Pseudoperonospora cubensis) .
  • Neurotherapeutics : Modulation of calcium-activated potassium channels (e.g., N-difluorocyclohexyl derivatives in SK channel targeting) .

Q. How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?

Advanced Research Question
SAR studies require:

  • Molecular docking : Compare binding modes of analogs (e.g., trifluoromethyl vs. methyl groups in AChE active sites) .
  • Pharmacophore modeling : Identify critical substituents (e.g., piperidine’s role in improving blood-brain barrier penetration) .
  • DFT calculations : Predict electronic effects (e.g., CF3_3’s electron-withdrawing impact on pyrimidine reactivity) .
    Example : Replacing methyl with ethyl in N-alkyl groups increased pesticidal activity by 30% due to enhanced hydrophobic interactions .

Q. Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrimidin-4-amine derivatives are widely explored for their pharmacological and pesticidal properties. Below is a detailed comparison based on structural variations and bioactivity:

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Bioactivity/Application Key Findings Reference ID
Target compound Cyclopropyl Under investigation Structural optimization for enhanced target binding; no explicit bioactivity reported.
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine None (unsubstituted) GPR119 agonist Compound 27: Augmented insulin secretion; EC₅₀ = 0.5 nM; oral bioavailability = 45%.
2-Methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Methyl Intermediate for further synthesis High yield (85%) in synthesis; used as precursor for crystallographic studies.

Pyrimidine Ring Modifications

Compound Name Pyrimidine Substituent Bioactivity/Application Key Findings Reference ID
5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) Chloro, fluoroethyl Pesticide LC₅₀ = 3.57 mg/L (Mythimna separata); EC₅₀ = 24.94 mg/L (Pseudoperonospora cubensis).
5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8) Bromo, fluoroethyl Broad-spectrum pesticide LC₅₀ = 4.22 mg/L (M. separata); AChE inhibition = 0.184 U/mg prot.
3-(3-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivatives Isoxazolo-pyrimidine fusion Antimicrobial agents Moderate antifungal activity (MIC = 8–32 µg/mL); low cytotoxicity (IC₅₀ > 50 µM).

Structural and Crystallographic Insights

  • Crystallographic data (unpublished) suggest a planar pyrimidine ring with a dihedral angle of 12.8° between the piperidine and cyclopropyl moieties .
  • N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride : The pyrrolidine ring adopts a chair conformation, enhancing solubility. Hydrogen bonding with chloride ions stabilizes the crystal lattice .

Propiedades

IUPAC Name

N-cyclopropyl-N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)11-7-12(19-8-18-11)20(9-1-2-9)10-3-5-17-6-4-10/h7-10,17H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCNSVLURCRXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159341
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097937-39-6
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097937-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.